7-Methoxy-3-methylisoquinoline
Overview
Description
7-Methoxy-3-methylisoquinoline is a chemical compound with the molecular formula C11H11NO. It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of this compound involves a reaction with boron tribromide in dichloromethane at 20°C for 2.5 hours . The yield of this reaction is reported to be 92% .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-7H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 65-66°C .Scientific Research Applications
Synthesis Techniques and Applications
- A novel total synthesis method for the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was developed, showcasing the significance of substituted isoquinolines in synthesizing natural products and drug development (Melzer, Felber & Bracher, 2018).
Biological Activity and Applications
- Isoquinolines, including variants of 7-Methoxy-3-methylisoquinoline, have been studied for their impact on blood pressure, respiration, and smooth muscle, linking chemical constitution to physiological actions (Fassett & Hjort, 1938).
Chemical Modifications and Derivatives
- Synthesis of aaptamine from 6,7-dimethoxy-1-methylisoquinoline demonstrated the versatility of isoquinoline derivatives in creating complex natural products (Bałczewski et al., 1990).
Therapeutic Applications
- New isoquinoline alkaloids were isolated from plants, showing weak anti-tobacco mosaic virus (TMV) activity, suggesting potential antiviral applications (Hu et al., 2020).
Structural and Mechanistic Insights
- Studies on methoxy-substituted isoquinolines, including derivatives of this compound, revealed insights into the inhibition of tubulin polymerization, offering avenues for cancer therapy research (Gastpar et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
7-methoxy-3-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBRIYQVQCXESP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296727 | |
Record name | 7-methoxy-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40134-07-4 | |
Record name | 40134-07-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111223 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methoxy-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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